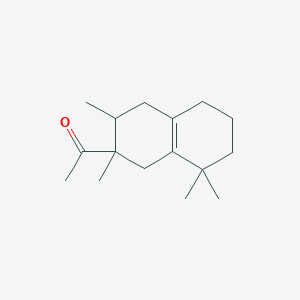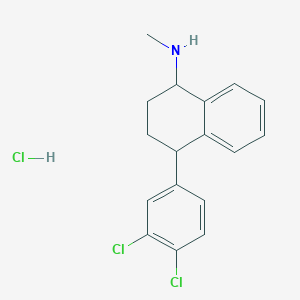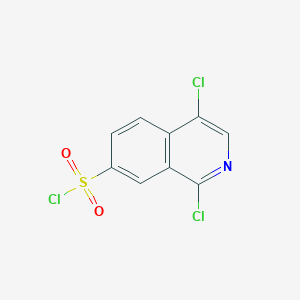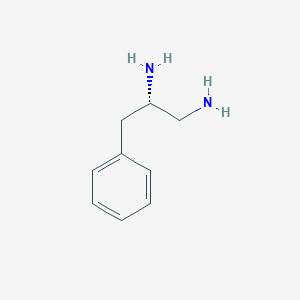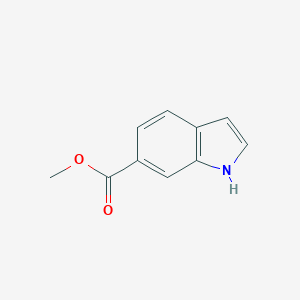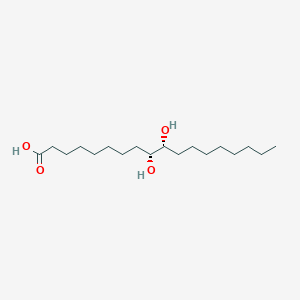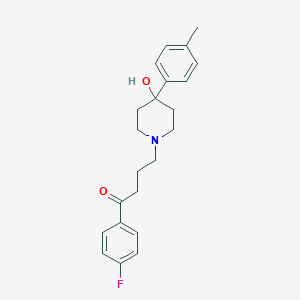![molecular formula C23H28BrN3O2 B024228 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 203395-84-0](/img/structure/B24228.png)
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Neurology
OPC 14714 has been used in the field of neurology . It is categorized under Neurology Research Chemicals and Analytical Standards . However, the specific applications, methods, and outcomes in this field are not detailed in the available sources.
Pain and Inflammation
OPC 14714 is also associated with research in pain and inflammation . The compound is listed under the category of Pain and Inflammation in Neurology materials by research area . The specifics of its application, methods, and outcomes in this field are not explicitly mentioned in the available sources.
Dopamine Receptors
Research involving OPC 14714 has been conducted in the context of dopamine receptors . It falls under the category of Dopamine receptors in the product categories . The compound has been found to have high affinity for striatal dopamine D2-like receptors . However, the exact methods of application and the outcomes of these studies are not specified in the available sources.
Neurotransmission
OPC 14714 is used in studies related to neurotransmission . It is listed under the category of Neurotransmission in the product categories . The specifics of its application, methods, and outcomes in this field are not explicitly mentioned in the available sources.
Addiction
OPC 14714 is associated with research in addiction . It is categorized under Addiction in the product categories . Patient-centered care (PCC) is one approach that may strengthen the responsiveness of treatments for people with problematic substance use . However, the specific applications, methods, and outcomes in this field are not detailed in the available sources.
Alzheimer’s
OPC 14714 has been used in the field of Alzheimer’s research . It is listed under the category of Alzheimer’s in the product categories . Oligodendrocyte progenitor cells (OPCs) play pivotal roles in myelin formation and phagocytosis, communicating with neighboring cells and contributing to the integrity of the blood–brain barrier (BBB) . However, the specifics of its application, methods, and outcomes in this field are not explicitly mentioned in the available sources.
Parkinson’s Disease
OPC 14714 has been used in the field of Parkinson’s disease research . It is listed under the category of Parkinson’s in the product categories . However, the specifics of its application, methods, and outcomes in this field are not explicitly mentioned in the available sources.
Schizophrenia
OPC 14714 has been associated with research in schizophrenia . It is categorized under Schizophrenia in the product categories . The compound has been found to have high affinity for striatal dopamine D2-like receptors . However, the exact methods of application and the outcomes of these studies are not specified in the available sources.
Stress and Anxiety
OPC 14714 is used in studies related to stress and anxiety . It is listed under the category of Stress and Anxiety in the product categories . The specifics of its application, methods, and outcomes in this field are not explicitly mentioned in the available sources.
Nociception
Research involving OPC 14714 has been conducted in the context of nociception . It falls under the category of Nociception in the product categories . The compound has been found to have high affinity for striatal dopamine D2-like receptors . However, the exact methods of application and the outcomes of these studies are not specified in the available sources.
Huntington’s Disease
OPC 14714 has been used in the field of Huntington’s disease research . It is listed under the category of Huntington’s in the product categories . Oligodendrocyte progenitor cells (OPCs) play pivotal roles in myelin formation and phagocytosis, communicating with neighboring cells and contributing to the integrity of the blood–brain barrier (BBB) . However, the specifics of its application, methods, and outcomes in this field are not explicitly mentioned in the available sources.
Depression
OPC 14714 has been used in the field of depression research . It is listed under the category of Depression in the product categories . Aripiprazole (Abilify) is an atypical antipsychotic agent, recently approved by the US Food and Drug Administration as the sixth second-generation antipsychotic for the treatment of schizophrenia, schizoaffective disorders, bipolar disorder and adjuvant therapy for major depression . However, the specifics of its application, methods, and outcomes in this field are not explicitly mentioned in the available sources.
Neurodegenerative Diseases
OPC 14714 has been used in the field of neurodegenerative diseases . Oligodendrocyte progenitor cells (OPCs) play pivotal roles in myelin formation and phagocytosis, communicating with neighboring cells and contributing to the integrity of the blood–brain barrier (BBB). However, under the pathological circumstances of Alzheimer’s disease (AD), the brain’s microenvironment undergoes detrimental changes that significantly impact OPCs and their functions . The intricate interplay between OPCs and the AD brain microenvironment underscores the complexity of neurodegenerative diseases .
Psychiatric Disorders
OPC 14714 has been associated with research in psychiatric disorders . Pharmacogenetic studies offer the potential to enhance clinical prognosis, and ultimately to tailor individualized therapies .
Cognitive Disorders
OPC 14714 is used in studies related to cognitive disorders . This antioxidant intervention is well tolerated in cognitively impaired patients with advanced HIV infection, and suggest that a larger efficacy trial to assess the impact of OPC-14117 on cognitive performance is warranted .
Sleep Disorders
While there’s no direct evidence of OPC 14714 being used in sleep disorders, it’s worth noting that many neurological and psychiatric conditions, which OPC 14714 is associated with, often have comorbid sleep disorders .
Neurological Disorders
OPC 14714 has been used in the field of neurological disorders . It is listed under various categories related to neurological disorders in the product categories .
Safety And Hazards
properties
IUPAC Name |
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNJRGYNAGBQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444902 |
Source


|
| Record name | OPC 14714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
203395-84-0 |
Source


|
| Record name | OPC 14714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

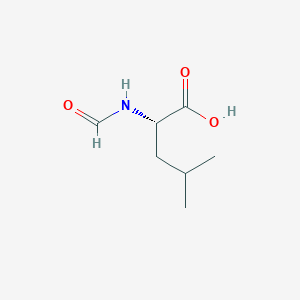
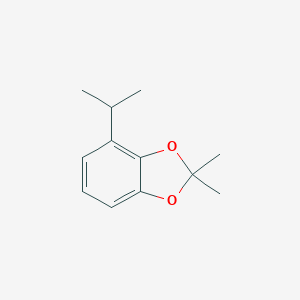
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)
